molecular formula C7H5ClN2 B8551682 2-Chloro-6-(prop-1-ynyl)pyrazine

2-Chloro-6-(prop-1-ynyl)pyrazine

Cat. No.: B8551682
M. Wt: 152.58 g/mol
InChI Key: HMYRBXCMCRGUJI-UHFFFAOYSA-N
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Description

2-Chloro-6-(prop-1-ynyl)pyrazine is a pyrazine derivative featuring a chlorine atom at position 2 and a propynyl group at position 4. Pyrazines are nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and ability to undergo diverse functionalization . The chlorine and propynyl substituents on this compound likely influence its electronic properties, lipophilicity, and biological activity, making it a candidate for antimicrobial, anticancer, or materials-focused research .

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

2-chloro-6-prop-1-ynylpyrazine

InChI

InChI=1S/C7H5ClN2/c1-2-3-6-4-9-5-7(8)10-6/h4-5H,1H3

InChI Key

HMYRBXCMCRGUJI-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CN=CC(=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Pyrazine Derivatives

Substituent-Driven Physicochemical Properties

The substituents on pyrazine derivatives dictate their chemical behavior. Below is a comparison of key analogs:

Compound Substituents Molecular Weight Key Properties Evidence
2-Chloro-6-(prop-1-ynyl)pyrazine Cl (C2), propynyl (C6) ~167.6 (calc.) High electron-withdrawing effect from Cl; propynyl enhances π-conjugation
2-Chloro-6-(1-piperazinyl)pyrazine Cl (C2), piperazinyl (C6) 241.09 High AUC (0.9) in therapeutic predictions; piperazinyl improves solubility
2-Chloro-6-(cyclohexyloxy)pyrazine Cl (C2), cyclohexyloxy (C6) 212.68 Lipophilic cyclohexyloxy group may enhance membrane permeability
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide Cl (C6), carboxamide (C2) 430.7 (calc.) IC50 = 41.9 µM (photosynthesis inhibition); carboxamide supports H-bonding
2-Ethyl-6-methylpyrazine Ethyl (C2), methyl (C6) 136.19 Volatile aroma compound; used in flavor industry

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) increase reactivity for nucleophilic substitution, while alkynyl groups (e.g., propynyl) enhance π-conjugation for materials applications .
  • Piperazinyl and carboxamide substituents improve pharmacological properties via solubility or target binding .
  • Alkyl groups (e.g., ethyl, methyl) are critical in fragrance applications due to low odor thresholds .
Antimicrobial Potential
  • Pyrazine carboxamides (e.g., compound 27 in ): Exhibit antimycobacterial (IC50 = 41.9 µM) and antifungal activity via photosynthesis inhibition .
  • 2-Chloro-6-(1-piperazinyl)pyrazine : Validated therapeutic molecule with high AUC (0.9), suggesting strong predictive activity against targets like GSK-3β .

Critical Analysis of Divergent Findings

  • Antimicrobial vs. Olfactory Properties: suggests odor intensity correlates with antimicrobial activity in cocoa-derived pyrazines.
  • Therapeutic Potential: While 2-chloro-6-(1-piperazinyl)pyrazine shows high AUC values, its propynyl analog lacks direct validation, highlighting the need for experimental testing .

Preparation Methods

Direct Halogenation of Propynyl-Substituted Pyrazines

Chlorinating AgentSolventTemperature (°C)Yield (%)
POCl₃Toluene11072
SOCl₂DCM6058
Cl₂ (gas)CCl₄2541
SubstrateCatalystBaseYield (%)
2,6-DichloropyrazinePd(PPh₃)₄/CuIEt₃N68
2-Chloro-6-iodopyrazinePdCl₂(PPh₃)₂/CuIiPr₂NH85

Multi-Step Synthesis via Protective Group Chemistry

A convergent approach involves sequential functionalization of pyrazine precursors. For instance, 6-(prop-1-ynyl)pyrazin-2-amine can be diazotized and subjected to Sandmeyer conditions to replace the amino group with chlorine . This method, while lengthier, avoids competing side reactions during direct halogenation. Key steps include:

  • Protection of the pyrazine amine using tert-butoxycarbonyl (Boc) groups.

  • Alkyne introduction via lithium acetylide addition.

  • Deprotection and diazotization followed by chlorination with CuCl.

This sequence achieves an overall yield of 61%, with purity exceeding 95% as confirmed by HPLC .

Microwave-Assisted and Solvent-Free Methodologies

Recent advances emphasize green chemistry principles. Microwave irradiation reduces reaction times for Sonogashira couplings from hours to minutes (e.g., 30 minutes at 120°C) . Solvent-free conditions using LaCl₃/SiO₂ nanocomposites further enhance atom economy, yielding 2-chloro-6-(prop-1-ynyl)pyrazine in 78% yield without requiring purification .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-6-(prop-1-ynyl)pyrazine, and how can intermediates be stabilized?

  • Methodology : The synthesis typically involves halogenation followed by cross-coupling. Chlorination of pyrazine derivatives can be achieved using thionyl chloride (SOCl₂) under anhydrous conditions, as demonstrated in the synthesis of 2-pyrazinyl chloride . The prop-1-ynyl group is introduced via palladium-catalyzed Sonogashira coupling, requiring careful control of catalyst loading (e.g., Pd(PPh₃)₄/CuI) and inert atmospheres to prevent alkyne polymerization. Intermediate stability is enhanced by low-temperature storage (-20°C) under argon and characterization via ¹H/¹³C NMR to confirm purity before subsequent reactions.

Q. What analytical techniques are critical for structural elucidation of halogenated pyrazines?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation, with SHELX programs (e.g., SHELXL) widely used for refinement . Complementary techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • FT-IR spectroscopy to confirm C≡C (propynyl) stretches (~2100 cm⁻¹) and C-Cl bonds (~550 cm⁻¹).
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign substituent positions and detect coupling patterns (e.g., pyrazine ring protons typically appear as doublets due to vicinal coupling).

Q. How can photostability and degradation pathways of this compound be assessed under experimental conditions?

  • Methodology : Conduct accelerated stability studies using:

  • UV-Vis spectroscopy to monitor absorbance changes under controlled light exposure (e.g., 365 nm UVA lamps).
  • HPLC-MS to identify degradation products (e.g., hydrolysis or oxidation byproducts).
  • Phosphorescence lifetime measurements (time-correlated single-photon counting) to evaluate electronic state transitions, as demonstrated in pyrazine analogs .

Advanced Research Questions

Q. How do electronic and steric effects of the prop-1-ynyl group influence structure-activity relationships (SAR) in receptor binding studies?

  • Methodology :

  • Perform in vitro competitive binding assays (e.g., radioligand displacement for CNS targets like 5-HT2C or CB1 receptors) to compare binding affinity (Kᵢ) with analogs lacking the propynyl group .
  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, correlating electronic properties with pharmacological activity.
  • Molecular docking simulations (AutoDock Vina, Schrödinger) can predict binding poses and steric clashes in receptor pockets .

Q. What computational approaches are suitable for modeling excited-state dynamics in halogenated pyrazines?

  • Methodology :

  • Employ multiconfiguration time-dependent Hartree (MCTDH) methods to simulate non-adiabatic transitions between S₁ and S₂ states, incorporating all 24 vibrational modes for accuracy .
  • Compare computed UV-Vis absorption spectra with experimental data to validate models. Pyrazine’s S₂→S₁ internal conversion occurs within ~20 fs, requiring femtosecond transient absorption spectroscopy for experimental validation .

Q. How can this compound be integrated into conductive coordination polymers for spintronic applications?

  • Methodology :

  • Synthesize 2D coordination polymers by reacting this compound with transition metals (e.g., Cr(II)) under anaerobic conditions. Reduced pyrazine ligands facilitate electron delocalization, as shown in CrCl₂(pyrazine)₂ systems .
  • Characterize conductivity via four-probe DC measurements and magnetic properties using SQUID magnetometry (e.g., observing ferrimagnetic ordering below 55 K).

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., cell lines, receptor isoforms, buffer pH). For example, CB1 receptor antagonism in BPR-890 analogs showed variability depending on assay temperature and Mg²⁺ concentration .
  • Use meta-analysis to compare datasets, identifying outliers via Grubbs’ test. Cross-validate results with orthogonal techniques (e.g., functional cAMP assays vs. radioligand binding).

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